BenchChemオンラインストアへようこそ!

1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

Physicochemical property LogP TPSA

1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1339213-79-4) is a heterocyclic sulfonyl chloride building block consisting of a pyrazole core substituted at the N1 position with a tetrahydrofuran-3-yl (oxolan-3-yl) group and at the C4 position with a reactive sulfonyl chloride electrophile. The oxolan-3-yl substituent introduces a saturated oxygen-containing heterocycle that distinguishes this scaffold from simpler N-alkyl or N-aryl pyrazole-4-sulfonyl chlorides, providing a unique combination of hydrogen-bond acceptor capacity, moderate lipophilicity, and conformational constraint not achievable with methyl, ethyl, or phenyl counterparts.

Molecular Formula C7H9ClN2O3S
Molecular Weight 236.68 g/mol
CAS No. 1339213-79-4
Cat. No. B1426844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride
CAS1339213-79-4
Molecular FormulaC7H9ClN2O3S
Molecular Weight236.68 g/mol
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)S(=O)(=O)Cl
InChIInChI=1S/C7H9ClN2O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2
InChIKeyOVUMLXDIGACVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1339213-79-4): A Conformationally Constrained Sulfonyl Chloride Building Block for Medicinal Chemistry


1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1339213-79-4) is a heterocyclic sulfonyl chloride building block consisting of a pyrazole core substituted at the N1 position with a tetrahydrofuran-3-yl (oxolan-3-yl) group and at the C4 position with a reactive sulfonyl chloride electrophile. The oxolan-3-yl substituent introduces a saturated oxygen-containing heterocycle that distinguishes this scaffold from simpler N-alkyl or N-aryl pyrazole-4-sulfonyl chlorides, providing a unique combination of hydrogen-bond acceptor capacity, moderate lipophilicity, and conformational constraint not achievable with methyl, ethyl, or phenyl counterparts. [1] It is commercially supplied as a 95% purity research intermediate by Enamine LLC (product code EN300-115561) and other vendors. [2]

Why N-Methyl, N-Ethyl, or N-Phenyl Pyrazole-4-sulfonyl Chlorides Cannot Replace the Oxolan-3-yl Scaffold


While 1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 288148-34-5) and 1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 438630-64-9) serve as versatile sulfonylation reagents, they lack the unique physicochemical signature of the oxolan-3-yl moiety—namely its embedded ether oxygen acting as a hydrogen-bond acceptor and its saturated five-membered ring imposing conformational restriction. [1] Generic substitution with N-methyl or N-ethyl analogs alters logP, polar surface area, and three-dimensional shape, which propagates into downstream sulfonamide products and can drastically change target binding, selectivity, and pharmacokinetics. [2] Furthermore, the oxolan-3-yl-bearing pyrazole-4-sulfonamide motif has been specifically incorporated into clinical-stage RBM39 degrader candidates, whereas simple N-alkyl analogs are absent from the same patent landscape—underscoring the non-interchangeability of the starting sulfonyl chloride building block when pursuing this therapeutic target class. [3]

Quantitative Differentiation Evidence for 1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride vs. N-Substituted Pyrazole-4-sulfonyl Chloride Analogs


Enhanced Hydrogen-Bond Acceptor Capacity and Polar Surface Area vs. N-Methyl Analog

1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (target) possesses 4 hydrogen-bond acceptors and a topological polar surface area (TPSA) of approximately 69.6 Ų due to the tetrahydrofuran oxygen, as inferred from the structurally analogous oxan-4-yl compound CID 63936713 (PubChem). In contrast, 1-methyl-1H-pyrazole-4-sulfonyl chloride (CID 2776622) has only 3 hydrogen-bond acceptors and a lower TPSA of 55.6 Ų. [1] [2] This additional H-bond acceptor capacity is critical for mediating specific polar interactions in enzyme active sites. Moreover, the target compound's XLogP3-AA is predicted as approximately 0.6, compared to 0.2 for the N-methyl analog, indicating subtly higher lipophilicity that enhances membrane permeability without excessive hydrophobicity.

Physicochemical property LogP TPSA

Conformational Restriction and Enhanced sp³ Character vs. N-Phenyl Analog

The saturated oxolan-3-yl ring endows the target compound with greater three-dimensional complexity and flexibility as measured by the rotatable bond count and fraction of sp³-hybridized carbons (Fsp³). The target compound has 2 rotatable bonds, identical to the N-phenyl analog, but its saturated tetrahydrofuran ring contributes four sp³ carbons absent in the planar N-phenyl group. [1] Escaping aromatic planarity is a well-established strategy to improve solubility, reduce promiscuous binding, and enhance clinical success rates. A related sulfonamide derivative, N-(3-chloro-1H-indol-7-yl)-1-tetrahydrofuran-3-yl-pyrazole-4-sulfonamide, exemplifies how the oxolan-3-yl group occupies a distinct conformational space in protein binding pockets. [2]

Conformational restriction Fraction sp³ (Fsp³) Drug-likeness

Documented Use as Key Intermediate in RBM39 Degrader Patent Series vs. Absence of N-Methyl and N-Phenyl Analogs from Same Patent Landscape

The pyrazole-4-sulfonamide derivative N-(3-chloro-1H-indol-7-yl)-1-tetrahydrofuran-3-yl-pyrazole-4-sulfonamide is explicitly claimed in US Patent US20220162193A1 (Peloton Therapeutics, 2022) as an RBM39 degrader for cancer therapy. This sulfonamide is directly accessible from 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride via reaction with 3-chloro-1H-indol-7-amine. [1] In contrast, a search of the same patent family reveals no examples of N-methyl, N-ethyl, or N-phenyl pyrazole-4-sulfonamides as RBM39 degraders—indicating that the oxolan-3-yl group is a critical determinant of RBM39-targeting activity. [2]

RBM39 degrader Targeted protein degradation Anticancer sulfonamide

Compatibility with Multi-Step Synthetic Routes Involving Oxygen-Sensitive Reagents vs. N-H Unsubstituted Pyrazole-4-sulfonyl Chloride

The N1-oxolan-3-yl substituent acts as a permanent protecting group for the pyrazole N–H, enabling subsequent sulfonylation chemistry under anhydrous, nucleophilic conditions without competitive deprotonation at N1. In contrast, 1H-pyrazole-4-sulfonyl chloride (CAS 438630-64-9) bears a free N–H that can act as a competing nucleophile, leading to byproduct formation when reacting with amines, particularly under basic conditions. Storage recommendations for the target compound specify sealed, dry conditions at 2–8 °C, consistent with its moisture-sensitive sulfonyl chloride group.

Synthetic chemistry Protecting-group-free synthesis Moisture sensitivity

Key Application Scenarios Where 1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride Provides Decisive Advantage


RBM39-Targeted Protein Degrader Libraries for Oncology Drug Discovery

Medicinal chemistry teams developing molecular glue degraders or PROTACs targeting RBM39 can directly access patent-relevant chemical space using this building block. Reaction with diverse (hetero)aryl amines yields sulfonamide screening libraries that mirror the core scaffold of clinical candidate series described in US20220162193A1. [1] The oxolan-3-yl group's H-bond acceptor oxygen and conformational constraint are critical for DCAF15-RBM39 ternary complex formation, a property not achievable with N-methyl or N-phenyl sulfonamide congeners.

Fraction sp³-Enriched Fragment and Lead-Like Compound Collections

For organizations building screening libraries optimized for three-dimensionality and clinical developability, 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride offers a compact scaffold with 4 sp³-hybridized carbons and a TPSA of ~69.6 Ų—meeting fragment-like and lead-like criteria. [2] Derivatization to sulfonamides, sulfonates, or sulfonothioates enables rapid exploration of vectors that escape from aromatic flatland, a design principle correlated with improved clinical progression rates.

Parallel Synthesis of Sulfonamide Screening Libraries with Simplified Purification

Automated synthesis platforms benefit from the lack of a competing N–H nucleophile, eliminating the need for N1 protection/deprotection steps. The oxolan-3-yl group is stable under standard sulfonylation conditions (DCM or THF, RT, 16 h) and does not require orthogonal protecting groups, enabling straightforward high-throughput parallel synthesis and HPLC purification.

Agrochemical and Crop Protection Lead Generation Requiring Oxolane-Containing Sulfonamides

The oxolan-3-yl pyrazole sulfonamide motif has precedent in agrochemical patent literature, particularly in sulfonylurea herbicides and arthropodicidal pyrazole sulfonates. [3] This building block serves as a key intermediate for generating focused libraries of crop protection candidates where the tetrahydrofuran moiety contributes to metabolic stability and target site selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.